![molecular formula C18H22ClN7O B2543388 2-(4-(4-((3-氯苯基)氨基)-1-甲基-1H-吡唑并[3,4-d]嘧啶-6-基)哌嗪-1-基)乙醇 CAS No. 878064-49-4](/img/structure/B2543388.png)

2-(4-(4-((3-氯苯基)氨基)-1-甲基-1H-吡唑并[3,4-d]嘧啶-6-基)哌嗪-1-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

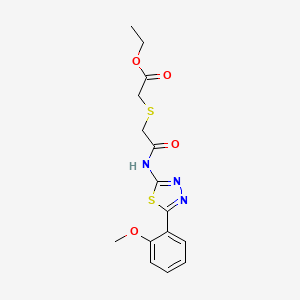

The compound is characterized by 1 H NMR, 13 C NMR, IR, and HRMS spectra . The International Chemical Identifier (InChI) is 1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .

Synthesis Analysis

The synthesis of this compound involves a simple, rapid and effective synthesis of pyrazolopyrimidine triazole derivative from 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate . The product is purified by crystallization from 96% ethanol .Molecular Structure Analysis

The molecular structure of the compound has been verified as part of the Chemical Structure Validation project .Chemical Reactions Analysis

The compound exhibits productive binding of the chlorobenzyl group within a lipophilic pocket formed by P-loop residues in PKB .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are characterized by 1 H NMR, 13 C NMR, IR, and HRMS spectra .科学研究应用

1. Inhibitor of Protein Kinase B (Akt) This compound has been found to be a selective, orally active inhibitor of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . The compound provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Antitumor Agent

Due to its inhibitory effect on PKB, this compound has potential as an antitumor agent. Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .

Modulator of Pharmacokinetic Properties

Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .

4. Component in Potential Treatments for Neurological Disorders The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .

Antibacterial Activity

Some derivatives of this compound have shown promising antibacterial activity .

Antifungal Activity

The compound demonstrated potent antifungal activity against Candida albicans and Candida glabrata .

作用机制

Target of Action

Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential as kinase inhibitors . They could potentially target a variety of kinases, depending on the specific substitutions on the pyrazolo[3,4-d]pyrimidine core.

Mode of Action

As potential kinase inhibitors, these compounds could bind to the ATP-binding pocket of kinases, preventing the phosphorylation of substrates and thus inhibiting the kinase’s activity .

Biochemical Pathways

The inhibition of kinase activity could affect a variety of biochemical pathways, depending on the specific kinase being targeted. This could include pathways involved in cell growth, proliferation, and survival .

Pharmacokinetics

The pharmacokinetic properties of these compounds would depend on their specific chemical structure. Some factors that could influence their ADME (Absorption, Distribution, Metabolism, and Excretion) properties include their lipophilicity, molecular size, and the presence of functional groups that could be metabolized by the body .

Result of Action

The cellular effects of these compounds would depend on the specific kinase being inhibited. This could result in decreased cell proliferation, induced cell death, or other effects depending on the role of the kinase in cellular processes .

安全和危害

未来方向

属性

IUPAC Name |

2-[4-[4-(3-chloroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN7O/c1-24-17-15(12-20-24)16(21-14-4-2-3-13(19)11-14)22-18(23-17)26-7-5-25(6-8-26)9-10-27/h2-4,11-12,27H,5-10H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIMPXWXDBWCOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)N4CCN(CC4)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543305.png)

![N-(3-chlorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2543321.png)